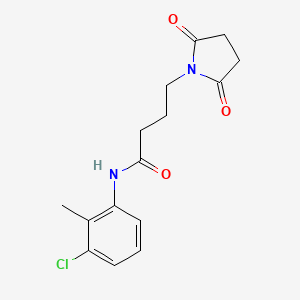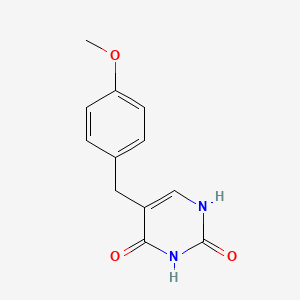![molecular formula C19H18ClN3O2S B5715456 ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)
ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of triazole derivatives, which have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been investigated for its potential applications in various fields of medicinal chemistry. One of the most promising applications is as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against a wide range of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
In addition to its antifungal activity, this compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest.
Wirkmechanismus
The mechanism of action of Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of enzymes involved in key metabolic pathways in fungi and cancer cells. Specifically, this compound has been shown to inhibit the activity of lanosterol 14α-demethylase, a key enzyme involved in the biosynthesis of ergosterol in fungi. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. In fungi, this compound has been shown to disrupt the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased permeability of the cell membrane, which ultimately results in cell death. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is its broad-spectrum antifungal activity. This compound has been shown to be effective against a wide range of fungal strains, including those that are resistant to other antifungal agents. Additionally, this compound exhibits potent anticancer activity, making it a promising candidate for the development of novel anticancer agents.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound exhibits cytotoxic effects against normal human cells, indicating that it may have adverse effects on healthy tissues. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
Despite the limitations associated with Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate, there are several future directions that can be explored to further understand its potential applications. One area of research is the development of more potent analogs of this compound that exhibit increased selectivity and decreased toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, the potential applications of this compound in other fields, such as agriculture and veterinary medicine, should be explored.
Synthesemethoden
The synthesis of Ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to produce 4-(4-methylphenyl)-1-(4-chlorophenyl)butan-1-one. This intermediate is then subjected to a condensation reaction with thiosemicarbazide in the presence of acetic acid to yield 4-(4-methylphenyl)-3-thiosemicarbazone-1-(4-chlorophenyl)butan-1-one. Finally, the target compound is obtained by reacting the intermediate with ethyl chloroacetate in the presence of potassium carbonate.
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-25-17(24)12-26-19-22-21-18(14-6-8-15(20)9-7-14)23(19)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCSSGURSGNAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)



![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)
![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)





![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)